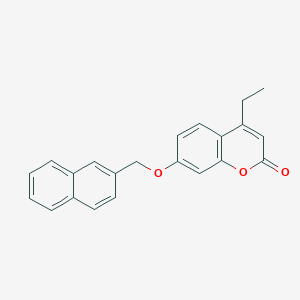

![molecular formula C9H8F3NOS B5723234 N-{2-[(trifluoromethyl)thio]phenyl}acetamide](/img/structure/B5723234.png)

N-{2-[(trifluoromethyl)thio]phenyl}acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antimicrobial and Antiproliferative Agents

N-(2-((trifluoromethyl)thio)phenyl)acetamide: derivatives have been studied for their potential as antimicrobial and antiproliferative agents. These compounds have shown promising activity against bacterial (Gram-positive and Gram-negative) and fungal species. Additionally, they have been evaluated for anticancer activity against human breast adenocarcinoma cancer cell lines, with some derivatives demonstrating significant efficacy .

Agrochemical Applications

The trifluoromethyl group, a key structural motif in N-(2-((trifluoromethyl)thio)phenyl)acetamide , is widely used in agrochemicals. Derivatives of this compound have been utilized in the protection of crops from pests. The unique physicochemical properties of the fluorine atom contribute to the biological activities of these derivatives, making them valuable in the development of new agrochemical products .

Pharmaceutical Industry

In the pharmaceutical sector, the trifluoromethyl group is integral to the development of active pharmaceutical ingredients. The presence of this group in molecules like N-(2-((trifluoromethyl)thio)phenyl)acetamide can enhance the efficacy and stability of pharmaceutical compounds. Several drugs containing this moiety have been approved, and many more are undergoing clinical trials .

Protein Studies using 19F NMR

The trifluoromethyl tags derived from N-(2-((trifluoromethyl)thio)phenyl)acetamide are used in 19F NMR studies to elucidate protein conformations. These tags are sensitive to changes in the local dielectric and magnetic shielding environment, making them useful for studying protein structure and function .

Synthesis of Thiophene Derivatives

This compound is also involved in the synthesis of thiophene derivatives, which are important in various chemical reactions and have numerous applications in materials science and organic chemistry .

Analytical Chemistry

N-(2-((trifluoromethyl)thio)phenyl)acetamide: is used in analytical chemistry techniques such as NMR , HPLC , LC-MS , and UPLC . These methods rely on the compound’s properties to analyze and quantify other substances, making it a valuable tool in chemical analysis .

Mecanismo De Acción

Target of Action

Similar compounds have been known to target various enzymes and receptors, influencing their function and leading to a range of biological effects .

Mode of Action

It’s known that similar compounds interact with their targets through hydrogen bonding, leading to changes in the target’s function . The trifluoromethyl group in the compound could potentially enhance its binding affinity to its targets .

Biochemical Pathways

Compounds with similar structures have been known to influence a variety of biochemical pathways, leading to downstream effects such as antimicrobial activity .

Result of Action

Similar compounds have been reported to exhibit antibacterial activity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(2-((trifluoromethyl)thio)phenyl)acetamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

Propiedades

IUPAC Name |

N-[2-(trifluoromethylsulfanyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NOS/c1-6(14)13-7-4-2-3-5-8(7)15-9(10,11)12/h2-5H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKNVCEKHULVCES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1SC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((trifluoromethyl)thio)phenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,5-trimethylbenzamide](/img/structure/B5723178.png)

![N-(2,4-dimethylphenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5723187.png)

![ethyl 2-{[3-(5-methyl-2-furyl)acryloyl]amino}benzoate](/img/structure/B5723195.png)

![3,7-dibutyryl-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5723200.png)

![2-[4-(dimethylamino)phenyl]-4-(3-nitrophenyl)-6H-1,3-oxazin-6-one](/img/structure/B5723213.png)

![4-{[(2-methoxy-1-naphthyl)methylene]amino}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5723245.png)